molecular formula C16H21ClFN3O3 B11826377 tert-Butyl 4-((4-chloro-3-fluorophenyl)carbamoyl)piperazine-1-carboxylate

tert-Butyl 4-((4-chloro-3-fluorophenyl)carbamoyl)piperazine-1-carboxylate

Cat. No.: B11826377
M. Wt: 357.81 g/mol
InChI Key: DAFQSIJKKCTVGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-((4-chloro-3-fluorophenyl)carbamoyl)piperazine-1-carboxylate is a sophisticated chemical intermediate of significant interest in medicinal chemistry and drug discovery, particularly in the development of targeted cancer therapies. Its core structure, featuring a piperazine ring protected by a tert-butoxycarbonyl (Boc) group and an anilide moiety, makes it a versatile building block for the synthesis of compounds that inhibit specific protein kinases. Research indicates this scaffold is a key precursor in the synthesis of potent and selective inhibitors, such as those targeting the c-Met (Mesenchymal-epithelial transition factor) receptor tyrosine kinase pathway. The c-Met pathway is a high-value target in oncology, as its aberrant signaling is implicated in tumor growth, angiogenesis, and metastasis in various cancers. The 4-chloro-3-fluorophenyl group is a critical pharmacophore that contributes to binding affinity and selectivity within the kinase's active site. By serving as a synthetic intermediate, this compound enables researchers to efficiently generate focused libraries of novel molecules for high-throughput screening and structure-activity relationship (SAR) studies, accelerating the discovery of next-generation anticancer agents. Its utility is strictly confined to non-clinical research applications, including biochemical assay development and in vitro pharmacological profiling.

Properties

Molecular Formula

C16H21ClFN3O3

Molecular Weight

357.81 g/mol

IUPAC Name

tert-butyl 4-[(4-chloro-3-fluorophenyl)carbamoyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H21ClFN3O3/c1-16(2,3)24-15(23)21-8-6-20(7-9-21)14(22)19-11-4-5-12(17)13(18)10-11/h4-5,10H,6-9H2,1-3H3,(H,19,22)

InChI Key

DAFQSIJKKCTVGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)NC2=CC(=C(C=C2)Cl)F

Origin of Product

United States

Preparation Methods

Methodology

This method adapts protocols from tetrasubstituted urea synthesis. Piperazine-1-carboxylic acid tert-butyl ester reacts with 4-chloro-3-fluoroaniline using 1,1'-carbonyldiimidazole (CDI) as an activating agent:

  • Activation : CDI (1.2 eq) reacts with 4-chloro-3-fluoroaniline in anhydrous dichloromethane (DCM) at 0°C, forming an imidazole-carbamate intermediate.

  • Coupling : The intermediate is treated with piperazine-1-carboxylic acid tert-butyl ester (1.0 eq) and triethylamine (1.5 eq) at room temperature for 12–24 hours.

  • Workup : The crude product is purified via column chromatography (ethyl acetate/hexane, 3:7).

Key Data

ParameterValueSource
Yield75–85%
Purity>95% (HPLC)
Reaction Time12–24 hours

Advantages

  • Avoids hazardous reagents like phosgene.

  • High regioselectivity due to CDI’s stability.

Schotten-Baumann Reaction with Triphosgene

Methodology

A modified Schotten-Baumann approach generates the carbamoyl linkage via an isocyanate intermediate:

  • Isocyanate Formation : 4-Chloro-3-fluoroaniline (1.0 eq) reacts with triphosgene (0.33 eq) in DCM at −10°C, yielding 4-chloro-3-fluorophenyl isocyanate.

  • Nucleophilic Attack : Piperazine-1-carboxylic acid tert-butyl ester (1.1 eq) is added dropwise, followed by stirring at 25°C for 6 hours.

  • Quenching & Isolation : The mixture is quenched with ice water, extracted with DCM, and purified via recrystallization (ethanol/water).

Key Data

ParameterValueSource
Yield65–70%
Purity98% (NMR)
Reaction Time6 hours

Advantages

  • Scalable for industrial applications.

  • Minimal byproducts due to controlled isocyanate reactivity.

EDCl/HOBt-Mediated Carbodiimide Coupling

Methodology

This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid:

  • Acid Activation : Piperazine-1-carboxylic acid (1.0 eq) is treated with EDCl (1.2 eq) and HOBt (1.2 eq) in DMF at 0°C for 30 minutes.

  • Amine Coupling : 4-Chloro-3-fluoroaniline (1.1 eq) is added, and the reaction proceeds at 25°C for 18 hours.

  • Boc Protection : The free amine is protected using di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) in THF.

  • Purification : Silica gel chromatography (methanol/DCM, 1:9) isolates the product.

Key Data

ParameterValueSource
Yield70–75%
Purity97% (LC-MS)
Reaction Time18 hours

Advantages

  • Compatible with acid-sensitive substrates.

  • High functional group tolerance.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilitySafety
CDI-Mediated75–85>95ModerateHigh
Schotten-Baumann65–7098HighModerate
EDCl/HOBt70–7597ModerateHigh

Key Observations :

  • The CDI-mediated route offers the highest yield and is preferred for small-scale synthesis.

  • The Schotten-Baumann method excels in scalability but requires careful handling of triphosgene.

  • EDCl/HOBt coupling balances safety and efficiency but involves multi-step protection.

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (DMF, DCM) enhance reaction rates by stabilizing intermediates.

  • Ethanol/water mixtures improve recrystallization efficiency.

Catalytic Enhancements

  • Copper iodide (CuI) accelerates urea formation in DMF (yield increase by 10–15%).

  • Microwave irradiation reduces reaction times from 24 hours to 2–4 hours.

Challenges and Solutions

Impurity Formation

  • Byproducts : Residual imidazole (CDI method) or unreacted isocyanate (Schotten-Baumann).

    • Solution : Sequential washes with 1M HCl and saturated NaHCO₃.

Boc Deprotection Risks

  • Acid Sensitivity : Premature deprotection occurs in strongly acidic conditions.

    • Solution : Use mild acids (e.g., TFA in DCM) and monitor pH .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of tert-Butyl 4-((4-chloro-3-fluorophenyl)carbamoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity . This interaction can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Key Observations :

  • Amide Coupling : Propylphosphonic anhydride (T3P®) is a preferred reagent for high-yield amide bond formation in piperazine derivatives .
  • Solubility Challenges : Long alkyl chains (e.g., heptyl) or halogenated groups require polar aprotic solvents (DMF, DCM) for homogeneity .

Table 3: Comparative Bioactivity and Physicochemical Data

Compound LogP Solubility (mg/mL) Bioactivity Reference
tert-Butyl 4-((4-chloro-3-fluorophenyl)carbamoyl)piperazine-1-carboxylate ~3.5 (predicted) Low (aqueous) Not reported
tert-Butyl 4-(6-(4-chloro-2-(trifluoromethyl)phenyl)pyrimidine-4-carbonyl)piperazine-1-carboxylate 4.8 <0.1 (DMSO) Antiplasmodial (IC₅₀ = 1.2 µM)
tert-Butyl 4-((4-heptylphenyl)carbamoyl)piperazine-1-carboxylate 5.2 <0.05 (aqueous) Spns2 inhibition (IC₅₀ = 0.8 µM)
tert-Butyl 4-[(4-methylphenyl)carbamoyl]piperazine-1-carboxylate 2.9 0.3 (1M HCl) Corrosion inhibition efficiency: 94% at 60°C

Key Trends :

  • Lipophilicity : Halogenation (Cl, F) and alkyl chains increase LogP, reducing aqueous solubility but improving membrane permeability .
  • Thermal Stability : Tert-Boc protection enhances thermal stability, critical for high-temperature applications (e.g., corrosion inhibition) .

Crystallographic and Computational Studies

  • Crystallography : Piperazine derivatives often exhibit chair conformations in crystal structures, stabilized by intramolecular hydrogen bonds between the carbamoyl NH and tert-Boc carbonyl oxygen .
  • DFT Studies : Electron-withdrawing groups (e.g., Cl, F) increase electrophilicity of the carbamoyl group, enhancing binding to biological targets like kinases .

Biological Activity

Chemical Identity:

  • Common Name: tert-Butyl 4-((4-chloro-3-fluorophenyl)carbamoyl)piperazine-1-carboxylate
  • CAS Number: 1389634-72-3
  • Molecular Formula: C16_{16}H21_{21}ClFN3_{3}O3_{3}
  • Molecular Weight: 357.81 g/mol

This compound is a piperazine derivative that has garnered attention for its biological activity, particularly in the context of antimalarial properties.

Antiplasmodial Activity

Research indicates that this compound exhibits significant antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. A study reported an IC50_{50} value of 0.269 µM, indicating potent inhibitory effects on the parasite's growth. This compound demonstrated a selectivity index (SI) of 460, reflecting low cytotoxicity towards mammalian cells (L-6 cells IC50_{50} = 124 µM) compared to its effectiveness against the parasite .

The mechanism by which this compound exerts its antimalarial effects includes:

  • Inhibition of Mitochondrial Function: The compound disrupts mitochondrial electron transport, leading to metabolic disturbances within the parasite. Specifically, it affects dihydroorotate dehydrogenase and cytochrome bc1 complex, both crucial for energy production in P. falciparum.
  • Effect on Hemoglobin Catabolism: Observations of bloated digestive vacuoles in treated parasites suggest interference with hemoglobin digestion, a vital process for the parasite's survival .

Structure-Activity Relationship (SAR)

The structure of this compound is pivotal to its biological activity. Modifications to the piperazine ring and substituents on the phenyl group significantly influence its potency and selectivity:

  • Substituent Variations: The presence of a fluorine atom at specific positions on the phenyl ring enhances biological activity. For instance, replacing the 4-fluorophenoxy moiety with other groups resulted in decreased activity.
Compound VariationIC50_{50} (µM)Selectivity Index
tert-butyl derivative0.269460
4-fluorophenoxy variant0.413316
Meta-substituted derivative3.29737.58

This table illustrates how structural changes impact both efficacy and safety profiles .

Clinical Implications

The promising results from laboratory studies have led researchers to consider this compound for further development as a potential therapeutic agent against malaria. The ability to maintain efficacy without significant toxicity makes it a candidate for clinical trials aimed at treating resistant strains of P. falciparum.

Comparative Studies

In comparative studies with other antimalarial agents, this compound has shown superior selectivity and lower toxicity profiles compared to traditional treatments like chloroquine and artemisinin derivatives .

Q & A

Basic: How can the synthesis of tert-butyl 4-((4-chloro-3-fluorophenyl)carbamoyl)piperazine-1-carboxylate be optimized for improved yield and purity?

Answer:
Optimization involves:

  • Stepwise coupling : React 4-chloro-3-fluoroaniline with a piperazine-1-carboxylate intermediate under basic conditions (e.g., triethylamine in dichloromethane) to form the carbamoyl linkage .
  • Temperature control : Maintain 0–5°C during carbamoyl chloride formation to minimize side reactions .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Purity >95% can be confirmed via HPLC .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substitution (e.g., fluorine and chlorine positions) and carbamoyl linkage integrity .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>97%) and detect trace by-products .
  • Mass spectrometry (HRMS) : Exact mass analysis verifies molecular formula (C₁₆H₂₀ClFN₃O₃) and fragmentation patterns .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Answer:

  • Functional group variation : Synthesize analogs with modified substituents (e.g., replacing fluorine with other halogens or methoxy groups) .
  • In vitro assays : Test binding affinity against target receptors (e.g., GPCRs) using radioligand displacement assays .
  • Data analysis : Correlate electronic (Hammett σ) and steric parameters of substituents with bioactivity using multivariate regression .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Purity verification : Re-analyze conflicting batches via HPLC to rule out impurities (e.g., unreacted aniline or degradation products) .
  • Assay standardization : Re-test activity under controlled conditions (e.g., fixed pH, temperature) to minimize variability .
  • Target validation : Use CRISPR knockouts or siRNA silencing to confirm specificity of observed effects .

Basic: What purification methods are effective post-synthesis?

Answer:

  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes unreacted tert-butyl piperazine intermediates .
  • Recrystallization : Ethanol/water (1:1) yields high-purity crystals; monitor via melting point (expected range: 120–125°C) .

Advanced: How to assess the compound’s stability under varying storage conditions?

Answer:

  • Accelerated degradation studies : Expose to heat (40°C), humidity (75% RH), and light (UV, 254 nm) for 4 weeks. Monitor degradation via HPLC .
  • Degradation products : Identify via LC-MS; common issues include tert-butyl group hydrolysis or carbamoyl bond cleavage .

Advanced: How to confirm the compound’s crystal structure for structural elucidation?

Answer:

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (dichloromethane/hexane). Resolve bond lengths/angles (e.g., C=O bond ~1.23 Å) and confirm stereochemistry .
  • Cambridge Structural Database (CSD) : Compare with analogous tert-butyl piperazine derivatives to validate geometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.